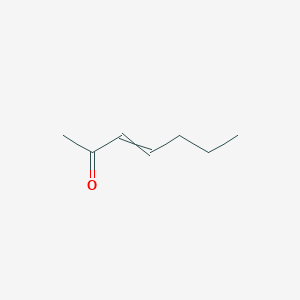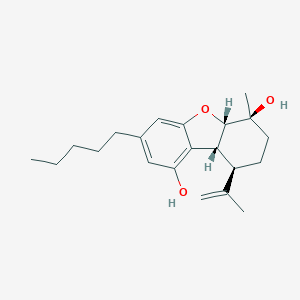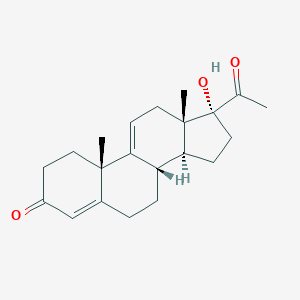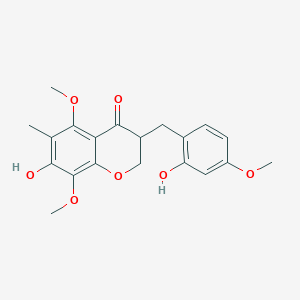
cyclo(L-Pro-L-Val)
Overview
Description
Cyclo(L-Pro-L-Val) is a diketopiperazine, a type of cyclic dipeptide formed by the fusion of the amino acids valine and proline. It is a secondary metabolite found in various microorganisms, including fungi and bacteria . This compound has garnered interest due to its biological activities, including antibacterial and quorum-sensing modulation properties .
Mechanism of Action
Target of Action
Cyclo(L-Pro-L-Val) is a 2,5-diketopiperazine that has been found to have toxic activity against phytopathogenic microorganisms, such as R. fascians LMG 3605 . It also shows toxicity similar to Chloramphenicol with comparable concentration . Furthermore, it can inhibit gram-positive phytopathogenic bacterium .
Mode of Action
In Pseudomonas aeruginosa, Cyclo(L-Pro-L-Val) is capable of activating N-acylhomoserine lactones (AHLs), a group of signaling molecules involved in bacterial quorum sensing . It is also capable of activating or antagonizing other LuxR-based quorum-sensing systems .
Biochemical Pathways
It is known that the compound can interfere with the signaling pathways of bacteria, potentially disrupting their ability to communicate and coordinate behavior .
Result of Action
The result of Cyclo(L-Pro-L-Val)'s action is the inhibition of certain bacteria, particularly phytopathogenic microorganisms . It shows toxicity similar to Chloramphenicol, a broad-spectrum antibiotic, suggesting that it may have similar antibacterial effects . Furthermore, it can inhibit gram-positive phytopathogenic bacterium .
Action Environment
The action of Cyclo(L-Pro-L-Val) can be influenced by environmental factors. For instance, its solubility in various solvents suggests that it may be more effective in certain environments than others . Additionally, the effectiveness of the compound may be influenced by the presence of other bacterial species and their associated signaling molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclo(L-Pro-L-Val) can be synthesized through the cyclization of linear dipeptides. One common method involves the condensation of L-proline and L-valine, followed by cyclization under acidic or basic conditions . The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the cyclic structure .
Industrial Production Methods
Industrial production of Cyclo(L-Pro-L-Val) often involves fermentation processes using microorganisms that naturally produce this compound. For instance, certain strains of Streptomyces and Pseudomonas are known to produce Cyclo(L-Pro-L-Val) as part of their metabolic processes . The compound is then extracted and purified using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Cyclo(L-Pro-L-Val) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the diketopiperazine ring, potentially altering its biological activity.
Reduction: Reduction reactions can lead to the formation of different diketopiperazine derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to introduce new groups.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Cyclo(L-Pro-L-Val) has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying diketopiperazine chemistry and its reactivity.
Comparison with Similar Compounds
Cyclo(L-Pro-L-Val) is part of a broader class of diketopiperazines, which include compounds like Cyclo(L-Pro-L-Phe) and Cyclo(L-Pro-L-Leu). These compounds share similar cyclic structures but differ in their amino acid composition, leading to variations in their biological activities . For instance:
Cyclo(L-Pro-L-Phe): Known for its neuroprotective effects and potential use in treating neurodegenerative diseases.
Cyclo(L-Pro-L-Leu): Exhibits antidiabetic properties and has been studied for its potential in managing blood glucose levels.
Cyclo(L-Pro-L-Val) stands out due to its strong antibacterial activity and its ability to modulate quorum-sensing systems, making it a unique and valuable compound in both research and industrial applications .
Properties
IUPAC Name |
(3S,8aS)-3-propan-2-yl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-6(2)8-10(14)12-5-3-4-7(12)9(13)11-8/h6-8H,3-5H2,1-2H3,(H,11,13)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUAWXQORJEMBD-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N2CCCC2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N2CCC[C@H]2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426301 | |
| Record name | CHEBI:69439 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2854-40-2 | |
| Record name | CHEBI:69439 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cyclo(L-Pro-L-Val) exert its anti-inflammatory effects?
A1: Research suggests that cyclo(L-Pro-L-Val) exhibits anti-inflammatory effects by suppressing the phosphorylation of key proteins involved in the inflammatory response. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, cyclo(L-Pro-L-Val) significantly inhibited the phosphorylation of IκB kinase alpha (IKKα), IκB kinase beta (IKKβ), inhibitor of kappa B alpha (IκBα), and nuclear factor kappa B (NF-κB) []. This inhibition subsequently leads to the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) activation, reducing the production of pro-inflammatory mediators like nitric oxide (NO) [].
Q2: Does cyclo(L-Pro-L-Val) influence plant growth?
A2: Yes, cyclo(L-Pro-L-Val) has been shown to exhibit auxin-like activity in plants []. Studies using Arabidopsis thaliana seedlings demonstrated that cyclo(L-Pro-L-Val) can modulate root architecture and activate auxin-regulated gene expression, suggesting its involvement in plant growth promotion [].
Q3: Can cyclo(L-Pro-L-Val) induce apoptosis in cancer cells?
A3: Research indicates that cyclo(L-Pro-L-Val), both individually and as part of a cyclic dipeptide mixture, can promote apoptosis in human cancer cell lines, including HeLa (cervical adenocarcinoma) and Caco-2 (colorectal adenocarcinoma) [, ]. The mechanism involves cell cycle arrest at the G0–G1 transition, disruption of mitochondrial membrane potential, and activation of caspase-9-dependent apoptotic pathways [].
Q4: What is the molecular formula and weight of cyclo(L-Pro-L-Val)?
A4: The molecular formula of cyclo(L-Pro-L-Val) is C10H16N2O2, and its molecular weight is 196.25 g/mol.
Q5: What spectroscopic techniques are used to characterize cyclo(L-Pro-L-Val)?
A5: Various spectroscopic techniques are employed to characterize cyclo(L-Pro-L-Val), including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), UV-Visible (UV-Vis) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy [, , , , ].
Q6: Is cyclo(L-Pro-L-Val) stable under different storage conditions?
A6: The stability of cyclo(L-Pro-L-Val) under various storage conditions has been investigated in different food matrices. In almonds, cyclo(L-Pro-L-Val) was detected after 9 months of storage at 60% and 70% relative humidity at 25°C [].
Q7: Does cyclo(L-Pro-L-Val) possess any known catalytic properties?
A7: Based on the provided research, there is no evidence to suggest that cyclo(L-Pro-L-Val) exhibits catalytic properties. Its biological activities appear to be primarily related to its interactions with cellular targets rather than its ability to catalyze chemical reactions.
Q8: Are there any specific formulation strategies to enhance the stability or bioavailability of cyclo(L-Pro-L-Val)?
A8: The provided research does not elaborate on specific formulation strategies for cyclo(L-Pro-L-Val). Further investigations are needed to explore potential formulations that could improve its stability, solubility, or bioavailability for therapeutic applications.
Q9: What is the safety profile of cyclo(L-Pro-L-Val)?
A9: While cyclo(L-Pro-L-Val) exhibits promising biological activities, detailed toxicological studies are limited. Further research is needed to comprehensively assess its safety profile, including potential long-term effects, before considering it for therapeutic applications.
Q10: Has the pharmacokinetic profile of cyclo(L-Pro-L-Val) been investigated?
A10: The provided research papers do not provide information regarding the pharmacokinetic profile of cyclo(L-Pro-L-Val). Further studies are needed to determine its absorption, distribution, metabolism, and excretion (ADME) properties.
Q11: Are there any reported in vivo studies evaluating the efficacy of cyclo(L-Pro-L-Val)?
A11: While in vitro studies demonstrate promising results, in vivo studies exploring the efficacy of cyclo(L-Pro-L-Val) are limited based on the provided research. Further research using animal models is crucial to evaluate its therapeutic potential.
Q12: Are there any known resistance mechanisms associated with cyclo(L-Pro-L-Val)?
A12: The provided research does not mention any specific resistance mechanisms associated with cyclo(L-Pro-L-Val).
Q13: Have any drug delivery systems been explored for targeted delivery of cyclo(L-Pro-L-Val)?
A13: The research papers provided do not discuss any specific drug delivery systems for cyclo(L-Pro-L-Val).
Q14: What analytical methods are commonly used to quantify cyclo(L-Pro-L-Val)?
A14: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is frequently employed for the detection and quantification of cyclo(L-Pro-L-Val) in various matrices, including food and biological samples [, , , ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-(Trifluoromethoxy)benzo[d]thiazol-2-amine](/img/structure/B57679.png)



![2,3-bis[[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxy]propyl (6Z,9Z,12Z)-octadeca-6,9,12-trienoate](/img/structure/B57699.png)




![2-(4-Nitrophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B57712.png)
